
Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications. The compound’s structure allows it to interact with biological systems in a specific way, which is why it’s used in scientific research.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various other compounds . Unfortunately, the exact details of these reactions are not available in the search results.Wissenschaftliche Forschungsanwendungen
Oncology Research
This compound has potential applications in cancer research due to its structural similarity to molecules that interact with tyrosine kinases, which are often implicated in cancer progression. For instance, Imatinib, a molecule with a similar structure, is used to treat leukemia by inhibiting tyrosine kinase activity . The thiazol-4-yl and pyridin-3-ylamino groups present in the compound suggest it could be designed to target specific kinases involved in cancer cell signaling pathways.
Neuroprotective Agent Development
The thiazole moiety of the compound is structurally similar to known neuroprotective agents. Research indicates that derivatives of thiazole can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . This compound could be a starting point for the development of new medications aimed at protecting neuronal health.
Antimicrobial and Antifungal Applications
Thiazoles are known to possess antimicrobial and antifungal properties. Given the presence of a thiazole ring in this compound, it could be explored for its efficacy against various bacterial and fungal pathogens. This could lead to the development of new antimicrobial drugs with potentially fewer side effects .
Anti-inflammatory and Analgesic Research
Compounds containing thiazole rings have been shown to exhibit significant analgesic and anti-inflammatory activities. The compound could be investigated for its potential to reduce inflammation and pain, contributing to the discovery of new pain management solutions .
Antifibrotic Therapy
Research on similar compounds has demonstrated anti-fibrosis activity, which could be relevant in treating conditions like liver fibrosis. The compound’s efficacy in inhibiting fibrotic processes could be a valuable area of study, potentially leading to novel treatments for fibrotic diseases .
Pharmaceutical Ingredient Analysis
The compound could be analyzed as an active pharmaceutical ingredient due to its structural features. It could be studied for its binding affinities, solubility, and stability, contributing to the pharmaceutical industry’s understanding of drug design and development .
Wirkmechanismus
Target of Action
The compound Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are diverse, ranging from enzymes to receptors, depending on the specific derivative and its functional groups .
Mode of Action
Thiazole derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific receptors . For instance, Imatinib, a related compound, specifically inhibits the activity of tyrosine kinases .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
The solubility of thiazole derivatives can influence their bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
methyl 4-[[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-30-22(29)17-6-4-16(5-7-17)21(28)25-18-10-8-15(9-11-18)20-14-31-23(27-20)26-19-3-2-12-24-13-19/h2-14H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLMJSQENWIBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

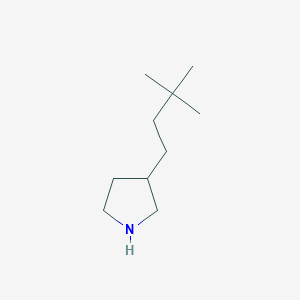

![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)
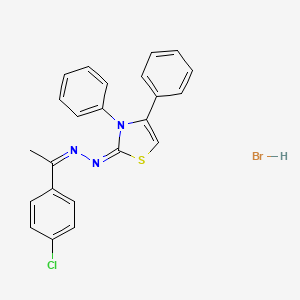
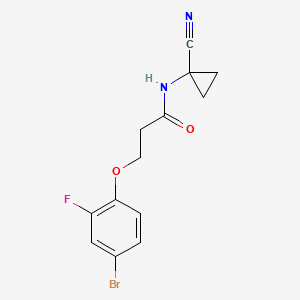
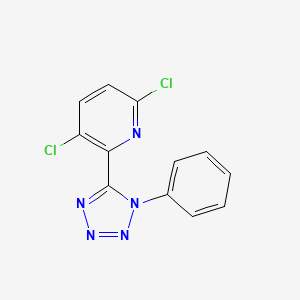
![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)
![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)
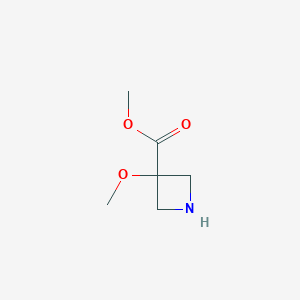
![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)
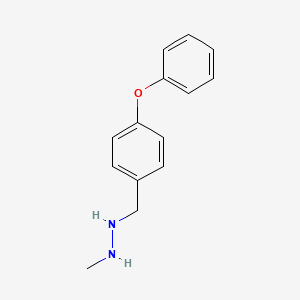

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)